4-(2,2-difluorocyclopropyl)benzene-1-sulfonyl fluoride
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Overview
Description
4-(2,2-Difluorocyclopropyl)benzene-1-sulfonyl fluoride is a chemical compound characterized by the presence of a difluorocyclopropyl group attached to a benzene ring, which is further connected to a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-difluorocyclopropyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(2,2-difluorocyclopropyl)benzene-1-sulfonyl chloride with fluoride sources. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluorocyclopropyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The benzene ring and the difluorocyclopropyl group can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can lead to the formation of sulfonic acids .
Scientific Research Applications
4-(2,2-Difluorocyclopropyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2-difluorocyclopropyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibition studies .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a difluorocyclopropyl group.
2,4-Difluorobenzenesulfonyl chloride: Contains a difluorobenzene ring instead of a difluorocyclopropyl group.
Uniqueness
4-(2,2-Difluorocyclopropyl)benzene-1-sulfonyl fluoride is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(2,2-difluorocyclopropyl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c10-9(11)5-8(9)6-1-3-7(4-2-6)15(12,13)14/h1-4,8H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYYOHSNWJCKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC=C(C=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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